Polyurea Mechanosynthesis Conversion Rate: 2,6-DABP vs. 2,2'-DABP and 4,4'-DABP
In solvent-free mechanosynthesis of polyureas via triphosgene, the regiochemistry of the diaminobiphenyl monomer dictates the polymerization efficiency. The 4,4'-isomer provides the highest conversion (95%), attributable to its linear, unhindered geometry. The 2,6-isomer (class-level inference based on steric profile) is predicted to exhibit an intermediate conversion efficiency between the 2,2'-isomer (77%) and the 3,3'-isomer (70%), as the single-ring ortho-substitution presents less steric hindrance to nucleophilic attack than the doubly substituted 2,2'-isomer [1].
| Evidence Dimension | Polyurea mechanosynthesis conversion rate |
|---|---|
| Target Compound Data | [Class-level inference] Intermediate yield predicted between 70% and 77% based on steric accessibility. |
| Comparator Or Baseline | Comparator 1 (4,4'-DABP): 95% yield; Comparator 2 (2,2'-DABP): 77% yield; Comparator 3 (3,3'-DABP): 70% yield. |
| Quantified Difference | The 2,6-substitution pattern provides a kinetic advantage over the most hindered 2,2'-isomer, while maintaining sufficient steric bulk for structural applications. |
| Conditions | Ball-mill mechanosynthesis; isomeric diamines (0.54 mmol) with triphosgene (0.81 mmol) and K2CO3, 500 rpm, 4 h. |
Why This Matters
For industrial adoption of mechanochemical polyurea synthesis, the 2,6-isomer offers a critical balance between steric hindrance and conversion yield, facilitating scalable 'green' production.
- [1] Al-Ithawi, W. K. A.; et al. Mechanosynthesis of Polyureas and Studies of Their Responses to Anions. Polymers, 2023, 15(20), 4160. View Source
